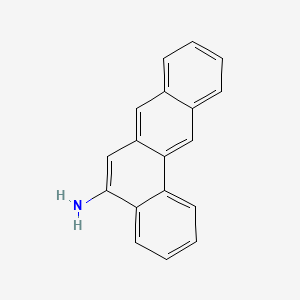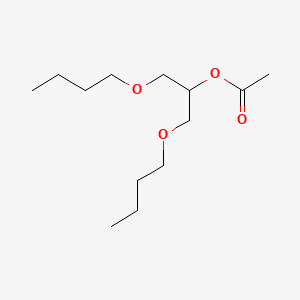
1,3-Dibutoxy-2-propanol acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dibutoxy-2-propanol acetate is an organic compound with the molecular formula C13H26O4. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique structure, which includes two butoxy groups and an acetate group attached to a propanol backbone .
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dibutoxy-2-propanol acetate can be synthesized through the reaction of 1,3-dichloro-2-propanol with n-butanol in the presence of a base such as sodium metal. The reaction typically occurs under reflux conditions to ensure complete conversion . The resulting 1,3-dibutoxy-2-propanol is then acetylated using acetic anhydride in the presence of a catalyst like pyridine to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production .
化学反应分析
Types of Reactions
1,3-Dibutoxy-2-propanol acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it back to 1,3-dibutoxy-2-propanol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of 1,3-dibutoxy-2-propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
1,3-Dibutoxy-2-propanol acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,3-dibutoxy-2-propanol acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. These metabolites can then interact with cellular receptors and signaling pathways, exerting their effects .
相似化合物的比较
Similar Compounds
1,3-Dibutoxy-2-propanol: Similar structure but lacks the acetate group.
1,3-Dichloro-2-propanol: Precursor in the synthesis of 1,3-dibutoxy-2-propanol acetate.
2-Propanol, 1,3-dibutoxy-: Another related compound with similar properties.
Uniqueness
This compound is unique due to its combination of butoxy and acetate groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds .
属性
CAS 编号 |
63716-04-1 |
|---|---|
分子式 |
C13H26O4 |
分子量 |
246.34 g/mol |
IUPAC 名称 |
1,3-dibutoxypropan-2-yl acetate |
InChI |
InChI=1S/C13H26O4/c1-4-6-8-15-10-13(17-12(3)14)11-16-9-7-5-2/h13H,4-11H2,1-3H3 |
InChI 键 |
WAUDIBKITGHWMS-UHFFFAOYSA-N |
规范 SMILES |
CCCCOCC(COCCCC)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


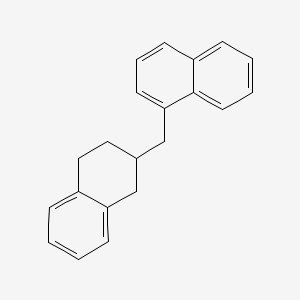

![7H-[1,3]Thiazolo[5,4-f][1,4]benzothiazine](/img/structure/B13946275.png)
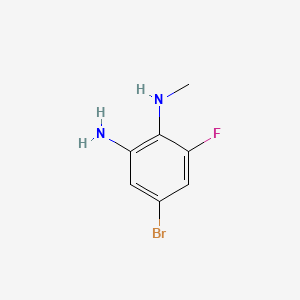
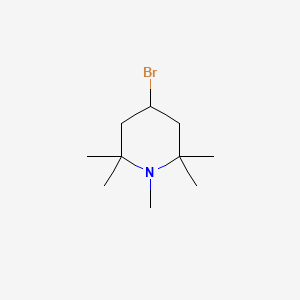
![2-Cyclopropyl-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13946300.png)
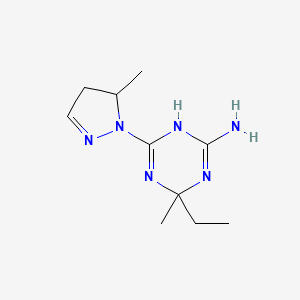
![5'-O-[(2,3-Dimethoxyphenyl)(diphenyl)methyl]-5-fluoro-2'-O-methyluridine](/img/structure/B13946319.png)
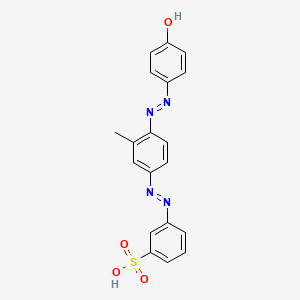
![2-[(2-naphthalen-2-yloxyacetyl)amino]benzoic Acid](/img/structure/B13946327.png)
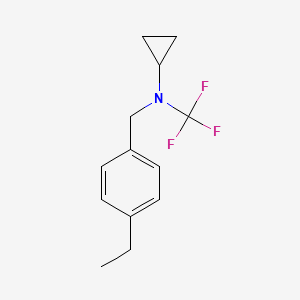
![2-Amino-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)-3-methylbutan-1-one](/img/structure/B13946330.png)

